N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties. It contains a hexafluoroisopropanol moiety, an indole group, and a methoxybenzamide group, making it a versatile compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of Hexafluoroisopropanol Moiety: This can be achieved by reacting hydrogen fluoride with isopropanol.
Indole Group Attachment: The indole group can be introduced through a Friedel-Crafts alkylation reaction using indole and an appropriate alkylating agent.
Methoxybenzamide Formation: The methoxybenzamide group can be synthesized by reacting 4-methoxybenzoic acid with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, in the presence of a catalyst like hexafluoroisopropanol clusters.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or benzamide derivatives.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in catalysis and material science.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methoxybenzamide is unique due to its combination of hexafluoroisopropanol, indole, and methoxybenzamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[2-(1H-indol-3-yl)ethylamino]propan-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F6N3O2/c1-32-15-8-6-13(7-9-15)18(31)30-19(20(22,23)24,21(25,26)27)29-11-10-14-12-28-17-5-3-2-4-16(14)17/h2-9,12,28-29H,10-11H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKSMCXUSYWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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